molecular formula C9H9BrN2 B1519896 5-Bromo-2,7-dimethyl-2H-indazole CAS No. 1146637-10-6

5-Bromo-2,7-dimethyl-2H-indazole

Cat. No.: B1519896
CAS No.: 1146637-10-6
M. Wt: 225.08 g/mol
InChI Key: GFFXVRQYZXKPRF-UHFFFAOYSA-N
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Description

5-Bromo-2,7-dimethyl-2H-indazole is a brominated derivative of indazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position and methyl groups at the 2- and 7-positions of the indazole ring. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of 2,7-dimethyl-2H-indazole with bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3), under controlled conditions.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve more advanced techniques such as continuous flow chemistry to ensure higher yields and purity. The reaction conditions are optimized to minimize by-products and improve efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to convert the bromine atom into a hydrogen atom, resulting in the formation of 5-hydroxy-2,7-dimethyl-2H-indazole.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.

  • Reduction Products: 5-hydroxy-2,7-dimethyl-2H-indazole.

  • Substitution Products: Substituted indazoles with different functional groups.

Mechanism of Action

Target of Action

5-Bromo-2,7-dimethyl-2H-indazole is a derivative of indazole, a heterocyclic compound . Indazole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indazole derivatives, in general, are known to inhibit, regulate, and/or modulate specific kinases, such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a role in the treatment of diseases such as cancer .

Biochemical Pathways

Indazole derivatives are known to impact a wide range of biochemical pathways due to their broad spectrum of biological activities . For instance, they can affect pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Result of Action

Given the wide range of biological activities of indazole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects depending on the specific targets and pathways it interacts with .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external factors such as storage conditions . For instance, it is recommended to store this compound in a sealed, dry environment at 2-8°C .

Scientific Research Applications

5-Bromo-2,7-dimethyl-2H-indazole has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and pathways due to its structural similarity to naturally occurring indazoles.

  • Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 5-Bromo-2-methyl-2H-indazole

  • 5-Bromo-7-methyl-2H-indazole

  • 5-Bromo-2,6-dimethyl-2H-indazole

  • 5-Bromo-2,5-dimethyl-2H-indazole

This comprehensive overview provides a detailed understanding of 5-Bromo-2,7-dimethyl-2H-indazole, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-bromo-2,7-dimethylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-3-8(10)4-7-5-12(2)11-9(6)7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFXVRQYZXKPRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=CN(N=C12)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657253
Record name 5-Bromo-2,7-dimethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146637-10-6
Record name 5-Bromo-2,7-dimethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2,7-dimethyl-2H-indazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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